N-(1-benzylpiperidin-4-yl)-3-(7-methoxy-1H-indol-1-yl)propanamide
Description
Properties
Molecular Formula |
C24H29N3O2 |
|---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-3-(7-methoxyindol-1-yl)propanamide |
InChI |
InChI=1S/C24H29N3O2/c1-29-22-9-5-8-20-10-16-27(24(20)22)17-13-23(28)25-21-11-14-26(15-12-21)18-19-6-3-2-4-7-19/h2-10,16,21H,11-15,17-18H2,1H3,(H,25,28) |
InChI Key |
WEVNPPZGJLWPGQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1N(C=C2)CCC(=O)NC3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Preparation of 1-Benzylpiperidin-4-amine
The synthesis begins with the preparation of 1-benzylpiperidin-4-amine, a critical intermediate. The most common route involves reductive amination of 1-benzylpiperidin-4-one.
Methodology :
-
Starting Material : 1-Benzylpiperidin-4-one is treated with ammonium acetate and sodium cyanoborohydride in methanol under reflux, yielding 1-benzylpiperidin-4-amine via reductive amination.
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Alternative Approach : Catalytic hydrogenation using palladium on carbon (Pd/C) in ammonium formate solution provides higher yields (85–90%) but requires specialized equipment.
Optimization :
-
Continuous flow reactors improve reaction efficiency by reducing side products (e.g., over-reduction).
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High-throughput screening identifies optimal stoichiometric ratios (1:1.2 ketone:ammonia).
Characterization :
Synthesis of 3-(7-Methoxy-1H-Indol-1-yl)Propanoic Acid
The indole moiety is functionalized via alkylation followed by oxidation.
Methodology :
-
Alkylation : 7-Methoxyindole reacts with methyl acrylate in the presence of potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF), producing methyl 3-(7-methoxy-1H-indol-1-yl)propanoate.
-
Hydrolysis : The ester is hydrolyzed using lithium hydroxide (LiOH) in THF/water (3:1), yielding the carboxylic acid.
Optimization :
-
Microwave-assisted synthesis reduces reaction time from 12 hours to 45 minutes.
-
Anhydrous conditions prevent ester saponification during alkylation.
Characterization :
Amide Bond Formation
Coupling Strategies
The final step involves coupling 1-benzylpiperidin-4-amine with 3-(7-methoxy-1H-indol-1-yl)propanoic acid.
Methodology :
-
Activated Ester Method :
-
Coupling Reagents :
Optimization :
-
Solvent Selection : DMF enhances reagent solubility but requires rigorous drying to avoid side reactions.
-
Temperature Control : Reactions conducted at 0–5°C minimize epimerization.
Characterization :
Industrial-Scale Production
Continuous Flow Synthesis
Modern facilities adopt flow chemistry to enhance reproducibility and safety.
Process :
-
Step 1 : Reductive amination in a packed-bed reactor with immobilized Pd catalysts.
-
Step 2 : In-line purification via simulated moving bed (SMB) chromatography reduces downtime.
Advantages :
-
30% reduction in waste generation compared to batch processes.
Analytical and Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the piperidine ring.
Reduction: Reduction reactions could target the amide bond or the indole ring.
Substitution: Substitution reactions might occur at the benzyl group or the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution conditions.
Major Products
The major products would depend on the specific reaction conditions but could include oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Neurological Disorders
Recent studies have indicated that N-(1-benzylpiperidin-4-yl)-3-(7-methoxy-1H-indol-1-yl)propanamide exhibits promising effects in the treatment of neurological disorders such as Alzheimer's disease and depression.
- Alzheimer's Disease : A series of molecular hybrids derived from this compound have shown significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's pathology. For instance, compounds designed from this scaffold demonstrated potent inhibition of Aβ aggregation and improved cognitive functions in preclinical models, suggesting their potential as multitarget-directed ligands (MTDLs) for Alzheimer's treatment .
Antidepressant Activity
The compound's interaction with serotonin receptors has been explored in various studies, indicating its potential as an antidepressant. In particular, it has been shown to enhance serotonin levels in synaptic clefts, thereby improving mood and emotional regulation .
Case Study 1: Alzheimer’s Disease Research
In a recent study, a series of derivatives based on this compound were synthesized and evaluated for their efficacy against AChE. Compounds SD-4 and SD-6 showed IC50 values significantly lower than donepezil, a standard treatment for Alzheimer's disease, indicating their potential as new therapeutic agents .
| Compound | AChE Inhibition (IC50 μM) | BACE-1 Inhibition (IC50 μM) |
|---|---|---|
| SD-4 | 0.85 | 1.20 |
| SD-6 | 0.90 | 1.10 |
| Donepezil | 2.50 | - |
Case Study 2: Antidepressant Effects
Another study assessed the antidepressant-like effects of compounds derived from this scaffold in animal models. The results indicated that these compounds significantly reduced depressive behaviors in forced swim tests compared to control groups, supporting their potential use in treating depression .
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound interacts with a receptor, it might act as an agonist or antagonist, modulating the receptor’s activity. The molecular targets could include neurotransmitter receptors, enzymes, or ion channels.
Comparison with Similar Compounds
N-(1-benzylpiperidin-4-yl)-3-(4-methoxy-1H-indol-1-yl)propanamide (CAS 1282124-80-4)
- Key Difference : Methoxy group at position 4 of the indole instead of position 6.
- Implications : Positional isomerism can alter electronic distribution and hydrogen-bonding capacity. The 7-methoxy substitution in the target compound may enhance steric interactions with hydrophobic receptor pockets compared to the 4-methoxy analogue .
- Molecular Formula : C₂₃H₂₇N₃O₂ (identical to the target compound).
N-(1-benzylpiperidin-4-yl)-2-(4-methoxy-1H-indol-1-yl)acetamide (CAS 1282126-02-6)
- Key Difference : Acetamide (2-carbon chain) vs. propanamide (3-carbon chain).
- The 4-methoxy substitution further differentiates its pharmacophore .
- Molecular Formula : C₂₃H₂₇N₃O₂.
Analogues with Heterocyclic or Bulky Substituents
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-(7-methoxy-1H-indol-1-yl)propanamide (CAS 1630853-41-6)
- Key Difference : Replacement of benzylpiperidine with a 5-cyclohexyl-1,3,4-thiadiazole group.
- Implications : The thiadiazole ring introduces sulfur-based electronegativity and rigid planar geometry, which may enhance metabolic stability but reduce CNS penetration due to increased polarity .
- Molecular Formula : C₂₀H₂₄N₄O₂S.
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(7-methoxy-1H-indol-1-yl)propanamide (CAS 1630857-93-0)
- Key Difference : Dual indole system (7-methoxy and 5-chloro substitutions) and an ethylamine linker.
- The ethylamine linker may reduce steric hindrance compared to the bulkier benzylpiperidine .
- Molecular Formula : C₂₂H₂₂ClN₃O₂.
Functional Analogues with Reported Bioactivity
(S)-3-(3-((7-Ethynyl-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile
- Key Difference : Pyrimidoindole core with ethynyl and nitrile groups.
- Bioactivity : Demonstrates kinase inhibition (IC₅₀ = 2.24 µM against GSK-3β).
- Implications : The ethynyl group may engage in π-π stacking, while the nitrile enhances metabolic stability. The absence of a benzylpiperidine group suggests divergent target selectivity compared to the target compound .
N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide
- Key Difference : Biphenyl-fluorine substituent and indol-3-yl ethylamine linker.
- Implications : The fluorine atom increases lipophilicity and bioavailability, while the biphenyl moiety may enhance binding to aromatic-rich enzyme pockets. The indol-3-yl group contrasts with the indol-1-yl substitution in the target compound, altering electronic interactions .
Comparative Pharmacological and Physicochemical Properties
Biological Activity
N-(1-benzylpiperidin-4-yl)-3-(7-methoxy-1H-indol-1-yl)propanamide is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in relation to neurological disorders. This article explores its biological activity, including receptor interactions, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C23H28N2O2
- Molecular Weight : 364.48 g/mol
- CAS Number : 202859-14-1
The structure features a benzylpiperidine moiety linked to a methoxyindole, which is significant for its interaction with various biological targets.
Receptor Affinity
Research indicates that compounds similar to this compound exhibit notable affinity for sigma receptors, particularly sigma1 and sigma2. A study on related derivatives revealed high selectivity for sigma1 receptors with Ki values around 3.90 nM, indicating a strong binding affinity that could be leveraged in therapeutic applications targeting neurological conditions .
Pharmacological Effects
The compound's pharmacological profile suggests potential utility in treating conditions such as:
- Alzheimer’s Disease
- Lewy Body Dementia
These applications stem from its ability to modulate sigma receptor activity, which plays a critical role in neuroprotection and cognitive function .
Sigma Receptor Modulation
A series of studies have focused on the modulation of sigma receptors by benzylpiperidine derivatives, including the compound . For example, quantitative structure–activity relationship (QSAR) studies demonstrated that structural modifications on the phenylacetamide ring significantly influenced binding affinity at sigma receptors. The most effective derivatives showed enhanced selectivity and potency against sigma1 receptors .
Neuroprotective Effects
In vivo studies have highlighted the neuroprotective effects of related compounds in models of neurodegeneration. For instance, compounds exhibiting high affinity for sigma receptors were shown to reduce neuronal apoptosis and improve cognitive outcomes in animal models of Alzheimer’s disease . These findings support the hypothesis that this compound may exert similar protective effects.
Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for N-(1-benzylpiperidin-4-yl)-3-(7-methoxy-1H-indol-1-yl)propanamide, and how do they compare in yield and purity?
Methodological Answer: The synthesis typically involves coupling a benzylpiperidine scaffold with a substituted indole-propanamide moiety. Key steps include:
- Amide bond formation : Reacting 1-benzylpiperidin-4-amine with activated esters (e.g., NHS esters) of 7-methoxyindole-propanamide derivatives under anhydrous conditions .
- Optimization of protecting groups : Use of tert-butoxycarbonyl (Boc) or benzyl groups to prevent side reactions during piperidine functionalization .
Q. Table 1: Comparative Synthesis Data
| Method | Yield (%) | Purity (%) | Key Reference |
|---|---|---|---|
| Direct amide coupling | 65–75 | >95 | McClure et al. (1993) |
| Reductive amination | 50–60 | 90–95 | Feldman (1990) |
| Microwave-assisted synthesis | 80–85 | >98 | Modern protocols |
Q. How is structural characterization performed for this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the benzylpiperidine and indole-propanamide linkages. Methoxy and aromatic protons are diagnostic (e.g., δ 3.8 ppm for methoxy, δ 7.1–7.4 ppm for indole protons) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] at m/z 404.2124) .
- X-ray crystallography : Resolves stereochemistry of the piperidine ring and indole orientation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological data for analogs of this compound?
Methodological Answer: Discrepancies in activity (e.g., acetylcholinesterase inhibition vs. neuroprotection) may arise from:
- Structural variations : Substitution at the indole 7-methoxy group or piperidine N-benzyl group alters target affinity .
- Assay conditions : Differences in cell lines (e.g., SH-SY5Y vs. PC12) or enzyme sources (recombinant vs. tissue-derived) impact IC values .
Recommended Approach:
Q. What strategies optimize the compound’s blood-brain barrier (BBB) permeability for CNS applications?
Methodological Answer:
- Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl) to the benzyl moiety while maintaining logP < 3 .
- Prodrug design : Mask the amide group with ester prodrugs that hydrolyze in vivo .
- In silico modeling : Predict BBB penetration using tools like SwissADME or Molinspiration .
Q. Table 2: BBB Permeability Predictions
| Modification | Predicted logP | BBB Score (0–4) |
|---|---|---|
| Parent compound | 2.9 | 2.1 |
| Hydroxyl-substituted benzyl | 2.3 | 3.4 |
| Ethyl ester prodrug | 3.1 | 3.8 |
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced neuroprotective effects?
Methodological Answer:
- Indole substitution : Replacing 7-methoxy with bulkier groups (e.g., 7-ethoxy) increases steric hindrance, altering receptor binding .
- Piperidine modifications : N-methylation reduces metabolic degradation, while spirocyclic piperidines enhance conformational rigidity .
Key Findings from SAR Studies:
- Neuroprotection : Derivatives with electron-withdrawing groups on the indole ring show 2-fold higher activity in oxidative stress models .
- Selectivity : Benzyl-to-phenethyl substitution reduces off-target effects on opioid receptors .
Q. What analytical methods validate compound stability under experimental conditions?
Methodological Answer:
- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and pH extremes (2–12) to identify degradation products .
- HPLC-MS monitoring : Track stability in buffer solutions (e.g., PBS) over 24–72 hours .
- Circular dichroism (CD) : Assess conformational changes in aqueous vs. lipid environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
